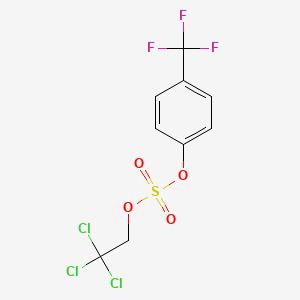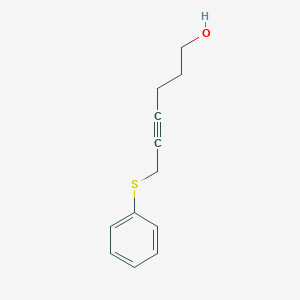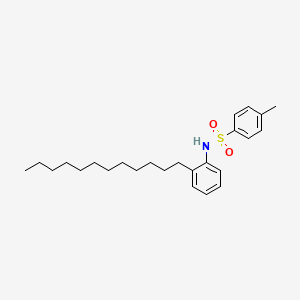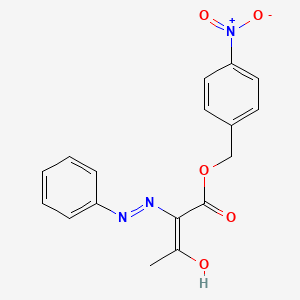
(4-nitrophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-nitrophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate typically involves the following steps:
Diazotization: The process begins with the diazotization of aniline derivatives. Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a β-keto ester, under basic conditions to form the azo compound. In this case, the coupling component is (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate.
Esterification: The final step involves the esterification of the resulting azo compound with (4-nitrophenyl)methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions (temperature, pH, and concentration), and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-nitrophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Reduction: Formation of (4-aminophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate.
Oxidation: Formation of (4-nitrophenyl)methyl (E)-3-oxo-2-phenyldiazenylbut-2-enoate.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye and Pigment Industry: Azo compounds are widely used as dyes and pigments due to their vibrant colors and stability. (4-nitrophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate can be used as a precursor for the synthesis of azo dyes.
Analytical Chemistry: The compound can be used as a reagent in analytical chemistry for the detection and quantification of various analytes.
Biology and Medicine
Biological Staining: Azo dyes derived from this compound can be used for staining biological tissues and cells, aiding in microscopic analysis.
Industry
Textile Industry: Azo dyes are extensively used in the textile industry for dyeing fabrics due to their excellent colorfastness properties.
Food Industry: Some azo compounds are used as food colorants, although their use is regulated due to potential health concerns.
Wirkmechanismus
The mechanism of action of (4-nitrophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate depends on its specific application. In the context of its use as a dye, the compound absorbs light in the visible spectrum, resulting in the appearance of color. The presence of the azo group (N=N) is crucial for this property, as it allows for the delocalization of electrons, leading to the absorption of specific wavelengths of light.
In biological applications, the compound may interact with cellular components, such as proteins and nucleic acids, through various mechanisms, including hydrogen bonding, van der Waals interactions, and electrostatic interactions. These interactions can result in changes in the structure and function of the target molecules, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-nitrophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate: This compound is unique due to the presence of both nitrophenyl and phenyldiazenyl groups, which confer distinct chemical and physical properties.
This compound: Similar compounds include other azo compounds with different substituents on the phenyl rings, such as (4-aminophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate and (4-chlorophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the nitrophenyl group enhances its reactivity in reduction and substitution reactions, while the phenyldiazenyl group contributes to its vibrant color and potential use as a dye.
Eigenschaften
Molekularformel |
C17H15N3O5 |
|---|---|
Molekulargewicht |
341.32 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate |
InChI |
InChI=1S/C17H15N3O5/c1-12(21)16(19-18-14-5-3-2-4-6-14)17(22)25-11-13-7-9-15(10-8-13)20(23)24/h2-10,21H,11H2,1H3/b16-12+,19-18? |
InChI-Schlüssel |
PBXSDERTLCZZDM-UXXGDZGPSA-N |
Isomerische SMILES |
C/C(=C(/C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])\N=NC2=CC=CC=C2)/O |
Kanonische SMILES |
CC(=C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N=NC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


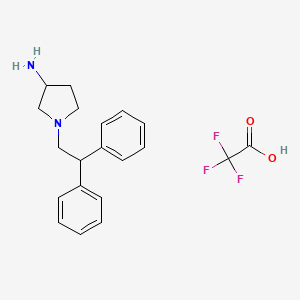
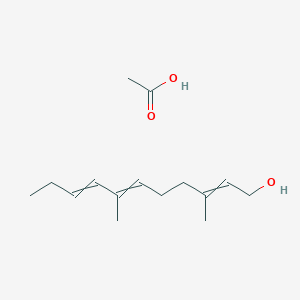
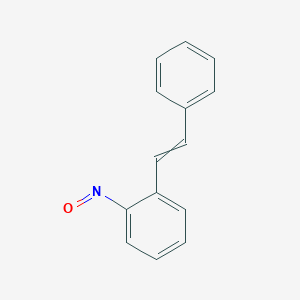
![23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane](/img/structure/B12542487.png)
![2-[5-Chloro-2-(4-fluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B12542490.png)
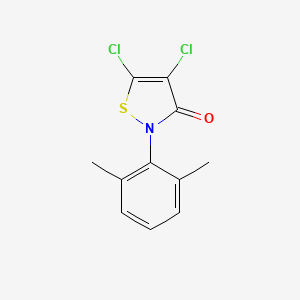
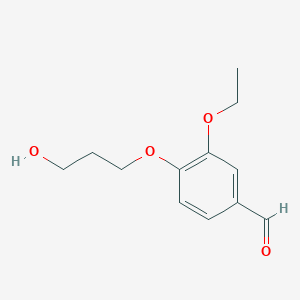
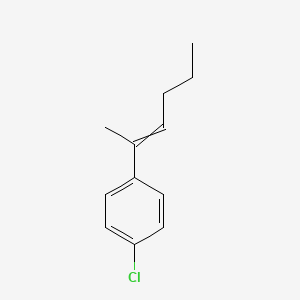
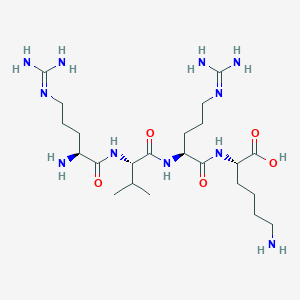
![(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12542524.png)

